molecular formula C11H15N B12553902 N-(3-Methylbut-3-en-2-yl)aniline CAS No. 145913-61-7

N-(3-Methylbut-3-en-2-yl)aniline

Cat. No.: B12553902
CAS No.: 145913-61-7
M. Wt: 161.24 g/mol
InChI Key: MLOKNZRBFAEAIT-UHFFFAOYSA-N
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Description

N-(3-Methylbut-3-en-2-yl)aniline is a specialty aniline derivative offered for research and development purposes. This compound is of significant interest in synthetic and polymer chemistry. Aniline derivatives are widely utilized in the synthesis of conjugated polymers, which are valuable as organic semiconductors in the creation of advanced materials for electrochromic devices, sensors, and organic light-emitting diodes (OLEDs) . The structural features of this compound, including the aniline moiety and the unsaturated isobutene group, make it a potential building block for the development of novel polymers with tailored properties, such as improved solubility and processability . Furthermore, structurally similar aniline derivatives serve as key intermediates in complex organic synthesis, including the construction of nitrogen-containing heterocycles like benzodiazepines, which are structures of high importance in medicinal chemistry research . As a reactive intermediate, it can undergo various functionalization reactions, enabling researchers to explore new chemical spaces and develop innovative materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145913-61-7

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-(3-methylbut-3-en-2-yl)aniline

InChI

InChI=1S/C11H15N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-8,10,12H,1H2,2-3H3

InChI Key

MLOKNZRBFAEAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)NC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Preparation Strategies

Established Synthetic Routes for N-(3-Methylbut-3-en-2-yl)aniline

The formation of the crucial carbon-nitrogen bond in this compound can be approached through several strategic disconnections, primarily involving the reaction of an aniline (B41778) precursor with a C5 electrophile or vice versa.

Amination Reactions and Precursor Transformations

Direct N-alkylation of aniline with a suitable precursor for the 3-methylbut-3-en-2-yl group represents a classical and straightforward approach. A common method involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent. This atom-economical process typically utilizes transition metal catalysts, such as those based on iridium or manganese. nih.gov In this context, aniline would be reacted with 3-methylbut-3-en-2-ol in the presence of a catalyst. The reaction proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an enamine intermediate, which is then reduced by the initially abstracted hydrogen. nih.govnih.gov

Catalytic N-alkylation of anilines with alcohols has been shown to be effective, with various substituted anilines and alcohols being successfully coupled. nih.gov For instance, manganese pincer complexes have been demonstrated to selectively monoalkylate anilines with a range of alcohols. nih.gov Similarly, iridium and ruthenium complexes are also effective catalysts for this transformation. nih.gov

Table 1: Examples of Catalysts for N-Alkylation of Amines with Alcohols

Catalyst TypeExampleTypical ConditionsReference
Manganese Pincer Complex[Mn(PNP-pincer)Br(CO)₂]Base (e.g., t-BuOK), Toluene, Heat nih.gov
Iridium-NHC Complex[IrCp*Cl₂(NHC)]Base (e.g., KOtBu), Solvent-free or high-boiling solvent, Heat nih.gov
Ruthenium-NHC Complex[RuCl₂(p-cymene)(NHC)]Base (e.g., KOtBu), Solvent-free or high-boiling solvent, Heat nih.gov

This table presents generalized conditions. Specific parameters would need to be optimized for the synthesis of this compound.

An alternative, more traditional approach would involve the nucleophilic substitution of an allylic halide, such as 2-chloro-3-methylbut-3-ene, with aniline. However, this method can be prone to side reactions, including over-alkylation and elimination.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly applicable to the synthesis of N-aryl allylic amines. wikipedia.orgacsgcipr.org This reaction typically involves the coupling of an amine with an aryl or vinyl halide or triflate. wikipedia.orglibretexts.org For the synthesis of this compound, two main disconnection strategies are possible: coupling aniline with an alkenyl electrophile or coupling an organometallic derivative of aniline with an alkenyl halide.

The more common approach would involve the reaction of aniline with an alkenyl halide or pseudohalide, such as 2-bromo-3-methyl-3-butene or the corresponding triflate. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. wikipedia.org The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgresearchgate.net A base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. libretexts.org

Table 2: Key Components of the Buchwald-Hartwig Amination

ComponentFunctionExamplesReference
Palladium PrecatalystSource of the active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃ wikipedia.orglibretexts.org
LigandStabilizes the palladium center and facilitates the catalytic cycleBuchwald ligands (e.g., tBuXPhos), Josiphos ligands, BINAP wikipedia.orgresearchgate.net
BaseDeprotonates the amineNaOtBu, KOtBu, LiHMDS, K₂CO₃ libretexts.org
SolventProvides the reaction mediumToluene, Dioxane, THF libretexts.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and coupling partners under milder conditions. wikipedia.org

Intramolecular Cyclization Pathways for Derivatives

This compound, once synthesized, serves as a valuable precursor for the construction of various heterocyclic ring systems, particularly quinolines. Quinolines and their derivatives are important structural motifs in many natural products and pharmaceutically active compounds. rsc.orgiipseries.org

One prominent method for the cyclization of N-alkenylanilines is the Povarov reaction, which is a formal [4+2] cycloaddition between an aromatic imine and an alkene. wikipedia.orgnumberanalytics.com In a variation relevant to this compound, the compound can first be isomerized to an N-arylimine, which can then undergo an intramolecular electrophilic aromatic substitution to form a tetrahydroquinoline derivative. Subsequent oxidation would yield the corresponding quinoline (B57606). The Povarov reaction is often catalyzed by Lewis acids or Brønsted acids. wikipedia.orgresearchgate.net

Another approach involves the electrophilic cyclization of N-alkenylanilines. For instance, treatment with electrophiles like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr) can induce a 6-endo-dig cyclization to yield 3-substituted quinolines. nih.gov Palladium-catalyzed intramolecular cyclization of 2-alkenylanilines has also been reported to produce quinoline and indole (B1671886) derivatives, with the product distribution being influenced by substituents on the aniline ring. osti.gov Furthermore, a novel route to indoles from N-substituted 2-alkenylanilines involves an oxidation-intramolecular cyclization-elimination sequence. mdpi.com

Stereoselective and Asymmetric Synthesis of this compound and Its Chiral Analogs

The carbon atom attached to the nitrogen in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically enriched or pure chiral amines is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.orgumn.edu

Chiral Auxiliary-Mediated Strategies

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to the aniline nitrogen. For example, reaction of aniline with a chiral acyl chloride could form a chiral amide. Subsequent N-alkylation with a 3-methylbut-3-en-2-yl precursor would proceed diastereoselectively due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched amine. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries for stereoselective alkylations. nih.gov

Asymmetric Catalysis in Formation of Chiral this compound

Catalytic asymmetric synthesis offers a more atom-economical and elegant approach to chiral molecules. acsgcipr.org This strategy employs a chiral catalyst to control the stereoselectivity of the reaction. For the synthesis of chiral this compound, asymmetric allylic amination is a particularly relevant and powerful method. acsgcipr.orgnih.gov

In a catalytic asymmetric allylic amination, a prochiral allylic substrate, such as an allylic carbonate or phosphate, is reacted with an amine in the presence of a transition metal catalyst coordinated to a chiral ligand. acsgcipr.orgorganic-chemistry.org Palladium, iridium, copper, and rhodium complexes with various chiral phosphine or bis(oxazoline) ligands have been successfully employed for this purpose. rsc.orgnih.govrsc.orgacs.org

For example, a palladium-catalyzed asymmetric allylic amination using a chiral phosphine ligand can achieve high yields and enantioselectivities for a wide variety of nitrogen nucleophiles, including anilines. nih.govacs.org The reaction typically proceeds via a π-allyl palladium intermediate, and the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the amine. acsgcipr.org

Copper-catalyzed asymmetric allylic C-H amination has also emerged as a valuable method, offering the advantage of using unfunctionalized alkenes as substrates. rsc.org This approach would directly couple aniline with 3-methyl-1-butene (B165623) in the presence of a chiral copper catalyst and an oxidant.

Table 3: Selected Catalytic Systems for Asymmetric Allylic Amination

MetalChiral Ligand TypeSubstrate TypeReference
PalladiumChiral PhosphinooxazolineAllylic Acetates nih.govacs.org
CopperChiral Bis(oxazoline)Alkenes (with peroxycarbamates) rsc.org
CopperChiral BINAMAlkenes (with N-arylhydroxylamines) rsc.org
IridiumChiral PhosphoramiditeAllylic Carbonates organic-chemistry.org

This table provides examples of catalytic systems. The optimal system would need to be determined experimentally for the specific synthesis of this compound.

Enantioselective Alkylation and Amination Processes

The creation of a chiral center in N-substituted anilines, such as in the case of this compound, is a significant synthetic challenge. Researchers have explored various enantioselective methods, primarily focusing on metal-catalyzed asymmetric allylic amination and biocatalysis.

Transition Metal Catalysis: Iridium and palladium complexes have emerged as powerful catalysts for the asymmetric allylic amination of anilines. These reactions involve the coupling of an aniline with an allylic substrate, such as a carbonate or acetate, in the presence of a chiral ligand.

For instance, iridium-catalyzed reactions have shown high regioselectivity and enantioselectivity in the amination of various allylic acetates with aromatic amines. nih.govorganic-chemistry.orgnih.gov The choice of chiral ligand, such as tol-BINAP, is crucial for achieving high enantiomeric excess (ee). organic-chemistry.org Similarly, palladium-catalyzed asymmetric allylic amination, often employing P,olefin-type chiral ligands, has been effective for the N-allylation of various nitrogen-containing nucleophiles, including isatins and sulfonamides, which share reactivity principles with aniline. rsc.orgbeilstein-journals.orgnih.gov These methods offer a versatile route to chiral N-allylated anilines with potentially high yields and enantioselectivities. nih.gov

Biocatalysis: The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amines. Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has been explored for the synthesis of short-chain chiral amines. researchgate.net While not yet specifically reported for this compound, this approach holds promise for the enantioselective synthesis of such compounds from a corresponding ketone precursor. Furthermore, the enzymatic N-prenylation of phenazine (B1670421) natural products has been demonstrated, indicating the potential for biocatalytic routes to N-prenylated anilines. nih.gov

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) represents another strategy for enantioselective alkylation. youtube.comyoutube.com This method typically involves the use of a chiral quaternary ammonium (B1175870) salt to facilitate the reaction between an aqueous phase containing the deprotonated aniline and an organic phase containing the alkylating agent. youtube.com While powerful for certain alkylations, its application to the specific synthesis of chiral this compound remains an area for further investigation. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free and Aqueous Reaction Systems

Solvent-Free Synthesis: Conducting reactions without a solvent, or in a solid-state mechanochemical manner, can significantly reduce the environmental impact of a synthesis. researchgate.net For example, the synthesis of N-benzylidene aniline has been achieved through a solvent-free condensation reaction in a mortar, demonstrating the feasibility of this approach for imine formation, a related transformation. theses-algerie.com The use of deep eutectic solvents (DES) as both a catalyst and a recyclable solvent has also been reported for the N-formylation and N-acylation of anilines, offering a greener alternative to traditional methods. nih.govresearchgate.net

Aqueous Reaction Systems: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Palladium-catalyzed amination reactions have been successfully performed "on water," demonstrating high efficiency and allowing for the recycling of the reaction medium. acs.orgresearchgate.net This approach not only reduces the reliance on volatile organic solvents but can also lead to lower levels of palladium contamination in the final product. acs.org

Atom Economy and Sustainable Methodologies

Atom economy, a concept that measures the efficiency of a reaction in incorporating all reactant atoms into the desired product, is a key metric in green chemistry. scranton.eduprimescholars.comrsc.org Rearrangement and addition reactions are inherently 100% atom-economical. scranton.edu In contrast, substitution and elimination reactions often generate significant waste. scranton.edu

The synthesis of anilines has seen a shift towards more atom-economical catalytic routes. For example, the catalytic synthesis of aniline from nitrobenzene (B124822) has a significantly higher atom economy (72%) compared to the traditional Béchamp reduction (35%), which produces large amounts of iron oxide sludge. rsc.org Designing synthetic pathways for this compound that maximize atom economy, for instance, through direct addition reactions or catalytic cycles with minimal byproducts, is a key goal for sustainable production.

Flow Chemistry and Continuous Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, better process control, and enhanced scalability over traditional batch processes.

The N-alkylation of anilines has been successfully translated to continuous flow systems. google.com Palladium-catalyzed amination reactions, which are prone to clogging in flow reactors due to the formation of solid byproducts, have been optimized using techniques like acoustic irradiation to maintain continuous operation. rsc.orgrsc.orgnyu.edu These flow processes can significantly reduce reaction times, from minutes in batch to seconds in flow, and allow for efficient, automated synthesis. rsc.org

Furthermore, continuous flow technology facilitates the use of heterogeneous catalysts, which can be packed into a reactor bed for easy separation and reuse. This has been demonstrated in the hydrogenation of nitroarenes to anilines in a continuous flow setup. mdpi.com The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. The integration of in-line purification and analysis would further enhance the efficiency of such a system. frontiersin.org

Chemical Reactivity and Detailed Mechanistic Studies

Functional Group Transformations of N-(3-Methylbut-3-en-2-yl)aniline

The aniline (B41778) and alkenyl moieties of this compound are the primary sites for functional group transformations. These reactions allow for the introduction of a wide variety of new chemical functionalities, significantly expanding the synthetic utility of this compound.

The lone pair of electrons on the aniline nitrogen atom makes it a potent nucleophile and a site for various chemical modifications, including acylation, alkylation, and oxidation.

Acylation: The nitrogen atom can be readily acylated by reacting this compound with acylating agents such as acyl chlorides or anhydrides. For instance, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-acetyl-N-(3-methylbut-3-en-2-yl)aniline. The kinetics of aniline acylation have been studied, and the reactions are typically second-order, being first-order in both the aniline and the acylating agent. rsc.org The rate of acylation can be influenced by the basicity of the aniline and the nature of the solvent. rsc.orgresearchgate.net Microwave-assisted acylation of anilines with acetic acid has also been reported as an efficient and environmentally friendly method. ymerdigital.com

Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. psu.edu Selective N-monoalkylation can be achieved under specific conditions, for example, using ionic liquids as the solvent or under catalytic hydrogenation conditions with nitriles as the alkylating agents. psu.edursc.org Zeolite catalysts have also been employed for selective N-alkylation of anilines with lower alkanols at elevated temperatures. google.com Visible-light-induced N-alkylation of anilines has also been developed as a greener alternative. nih.gov

Oxidation: The aniline nitrogen can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For example, oxidation with benzoyl peroxide can lead to a variety of products. rsc.org Oxidation of the nitrogen to an N-oxide can be a useful strategy for further functionalization, such as the regioselective halogenation of the aromatic ring. scispace.comnih.gov

The carbon-carbon double bond in the 3-methylbut-3-en-2-yl group is susceptible to a range of electrophilic addition reactions.

Electrophilic Addition: The double bond readily undergoes electrophilic addition with reagents like hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. The regioselectivity of the addition of HX follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. byjus.com The rate of electrophilic addition is influenced by the stability of the carbocation intermediate, with more substituted alkenes reacting faster. libretexts.orgnumberanalytics.commsu.edu

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds to give a dihaloalkane. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the corresponding alcohol where the hydroxyl group is attached to the less substituted carbon atom.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Reaction with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would yield a ketone and formaldehyde.

The presence of both an aniline and an alkenyl group within the same molecule allows for a variety of intramolecular reactions, leading to the formation of new cyclic structures.

Aza-Claisen Rearrangement: Under thermal or Lewis acid-catalyzed conditions, this compound can potentially undergo a libretexts.orglibretexts.org-sigmatropic rearrangement, known as the aza-Claisen rearrangement. tcichemicals.comrsc.orgtcichemicals.comwikipedia.org This would involve the formation of a new carbon-carbon bond and a carbon-nitrogen double bond, leading to a γ,δ-unsaturated imine. A reductive aza-Claisen rearrangement has been reported for N-allyl- and N-propargylaminoanthraquinones using zinc powder in an ionic liquid. nih.gov

Radical Cyclization: Intramolecular radical cyclization can be initiated by the formation of a radical on either the aniline nitrogen or the alkenyl group. For instance, radical cyclization of N-alkenyl-7-bromo-substituted hexahydroindolinones has been shown to yield a mixture of 6-exo and 7-endo cyclization products. nih.gov Copper-catalyzed radical cyclization of N-allyl-haloamines is another method for the synthesis of nitrogen-containing heterocycles. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The aniline moiety significantly influences the reactivity of the phenyl ring towards substitution reactions. The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution:

Nitration: The nitration of anilines requires careful consideration of the reaction conditions. Direct nitration with a mixture of nitric acid and sulfuric acid can lead to the formation of the anilinium ion, which deactivates the ring and directs the incoming nitro group to the meta position. stackexchange.comstackexchange.com To achieve ortho and para nitration, the amino group is often first protected by acylation to form an acetanilide, which is less basic and still directs ortho and para. stackexchange.com Alternative nitration methods for N-alkylanilines have also been developed. researchgate.netresearchgate.net

Halogenation: The high reactivity of the aniline ring often leads to polyhalogenation. Monohalogenation can be achieved under milder conditions. A regioselective para-bromination or ortho-chlorination of N,N-dialkylanilines has been achieved by first oxidizing the aniline to the N-oxide and then treating it with a thionyl halide. scispace.comnih.gov

Friedel-Crafts Reaction: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring. wikipedia.orgmt.combeyondbenign.orgyoutube.comlibretexts.org This limitation can sometimes be overcome by protecting the amino group as an amide. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring of this compound is generally difficult unless the ring is substituted with strong electron-withdrawing groups at the ortho or para positions relative to a leaving group.

Radical and Photochemical Transformations

The alkenyl and aromatic moieties of this compound can participate in radical and photochemical reactions, leading to unique molecular rearrangements and additions.

Photochemical [2+2] Cycloaddition: The double bond of the alkenyl group can undergo photochemical [2+2] cycloaddition reactions with other alkenes to form cyclobutane (B1203170) rings.

Di-π-methane Rearrangement: As a molecule containing two π-systems (the phenyl ring and the double bond) separated by a saturated carbon atom, this compound is a potential substrate for the di-π-methane rearrangement. wikipedia.orgscribd.comyoutube.comyoutube.comchem-station.com This photochemical reaction would lead to the formation of a vinylcyclopropane (B126155) derivative. The aza-di-π-methane rearrangement is a related process for β,γ-unsaturated imines. youtube.com

Kinetic Studies and Reaction Rate Determination of this compound Reactions

Detailed kinetic studies specifically on this compound are not extensively reported in the literature. However, the rates of its various reactions can be inferred from studies on analogous systems.

Kinetics of Acylation: The rate of acylation of the aniline nitrogen would be expected to follow second-order kinetics. rsc.org The rate would be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituent on the phenyl ring.

Kinetics of Electrophilic Addition: The rate of electrophilic addition to the alkenyl moiety is dependent on the stability of the resulting carbocation intermediate. The presence of two alkyl groups on one of the double-bonded carbons in this compound would lead to the formation of a relatively stable tertiary carbocation, suggesting a faster reaction rate compared to less substituted alkenes. libretexts.orgnumberanalytics.commsu.edulibretexts.org The rate law for electrophilic addition of a hydrogen halide to an alkene is typically second order: rate = k[Alkene][HX]. libretexts.org

Reaction TypeReactantsGeneral Kinetic ProfileFactors Influencing Rate
Aniline AcylationThis compound + Acyl HalideSecond-order: rate = k[Aniline][Acyl Halide] rsc.orgBasicity of aniline, nature of acylating agent, solvent rsc.orgresearchgate.net
Electrophilic Addition to AlkeneThis compound + HXSecond-order: rate = k[Alkene][HX] libretexts.orgAlkene substitution (carbocation stability), strength of electrophile libretexts.orgnumberanalytics.commsu.edu

Mechanistic Elucidation through Isotopic Labeling and Trapping Experiments

Isotopic labeling involves the synthesis of a reactant molecule with one or more of its atoms replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The position of these labels in the product molecules can then be determined, offering a "map" of bond-breaking and bond-forming events. For instance, in the context of a potential wikipedia.orgwikipedia.org-sigmatropic rearrangement of an N-alkenylaniline, labeling specific carbon atoms of the alkenyl group would reveal whether the rearrangement is concerted and proceeds through a cyclic transition state, as expected for a pericyclic reaction.

Crossover experiments are a powerful tool to distinguish between intramolecular and intermolecular reaction pathways. In a typical crossover experiment, two structurally similar but distinct reactants are allowed to react together. If the reaction is purely intramolecular, each reactant will only form its corresponding product. However, if the reaction proceeds through a dissociated intermediate that can "cross over," then hybrid products containing fragments from both initial reactants will be observed. For the thermal rearrangement of N-alkenylanilines, a crossover experiment would involve heating a mixture of two different analogs. The absence of crossover products is strong evidence for an intramolecular mechanism, such as a concerted pericyclic rearrangement. princeton.edu

Illustrative Data from a Hypothetical Crossover Experiment:

To illustrate the kind of data obtained from such an experiment, consider the thermal rearrangement of two distinct N-alkenylanilines: N-allylaniline (A) and N-crotylaniline (B).

Reactant(s)Product(s) ObservedInterpretation
N-allylaniline (A) only2-allylanilineIntramolecular rearrangement
N-crotylaniline (B) only2-crotylanilineIntramolecular rearrangement
Mixture of A and B2-allylaniline, 2-crotylanilineNo crossover products detected, supporting a concerted, intramolecular mechanism.

This table is illustrative and represents expected outcomes for a concerted aza-Cope rearrangement.

Trapping experiments are designed to capture and identify transient intermediates that may be formed during a reaction. If a reaction is suspected to proceed through a short-lived species, a "trapping agent" is added to the reaction mixture. This agent is a reactive molecule that can quickly and irreversibly react with the intermediate, forming a stable adduct that can be isolated and characterized. The identification of such a trapped product provides direct evidence for the existence of the proposed intermediate. For rearrangements of N-alkenylanilines, if a dissociative mechanism involving an allyl cation and an aniline anion were to occur, a suitable nucleophile could potentially trap the cationic species.

Kinetic Isotope Effect (KIE) studies, particularly using deuterium labeling, provide further detail about the transition state of a reaction. The KIE is the ratio of the reaction rate of the unlabeled reactant to that of the isotopically labeled reactant (kH/kD). A primary KIE greater than 1 is typically observed when a C-H bond to the isotope is broken in the rate-determining step. Secondary KIEs, where the labeled atom is not directly involved in bond cleavage, can give information about changes in hybridization at a particular position in the transition state. For a concerted aza-Cope rearrangement, measuring KIEs at different positions of the N-alkenyl group can help to determine the degree of bond-breaking and bond-making in the transition state.

While direct experimental data on this compound is scarce, the application of these established mechanistic techniques to related systems provides a robust framework for understanding its chemical reactivity.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of N-(3-Methylbut-3-en-2-yl)aniline in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and mapping the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on the aniline (B41778) ring, as well as between the methine proton and the vinyl and methyl protons of the 3-methylbut-3-en-2-yl group. This confirms the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. youtube.com This technique is crucial for assigning the carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the carbon of the CH group in the aliphatic chain will show a cross-peak with its corresponding methine proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is particularly powerful for connecting different structural fragments. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the quaternary carbon and the vinyl carbon of the butenyl group.

Correlations from the N-H proton to the adjacent carbon of the butenyl group and the ipso-carbon of the aniline ring, confirming the point of attachment.

Correlations from the aromatic protons to various carbons within the aniline ring, aiding in their unambiguous assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the preferred conformation and stereochemistry of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the aniline ring and the protons of the 3-methylbut-3-en-2-yl substituent, offering insights into the rotational orientation around the C-N bond.

A representative, though not specific to this exact molecule, set of expected NMR data is presented below.

Proton (¹H) SignalMultiplicityCoupling Constant (J) in HzCarbon (¹³C) Signal
Aromatic ProtonsmAromatic Carbons
N-H Protons (broad)C-N Carbon
Vinyl ProtonsmVinyl Carbons
Methine ProtonmMethine Carbon
Methyl ProtonssMethyl Carbons
Quaternary CarbonQuaternary Carbon

Dynamic NMR Studies of Conformational Dynamics

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C-N single bond and the C-C bonds within the aliphatic substituent. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide quantitative information about these conformational exchange processes.

By analyzing changes in the lineshapes of NMR signals as a function of temperature, it is possible to determine the energy barriers (activation energies) for these rotational processes. researchgate.net For instance, at low temperatures, the rotation around the C-N bond might be slow enough on the NMR timescale to give rise to distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational barrier. researchgate.net

Advanced Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, as well as insights into its structure through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

HRMS (High-Resolution Mass Spectrometry): This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of the elemental formula of the parent ion and its fragments. This is a critical step in confirming the identity of this compound.

MS/MS (Tandem Mass Spectrometry): In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This process provides detailed information about the molecule's structure and connectivity. The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. Common fragmentation patterns for this molecule would likely involve:

Cleavage of the C-N bond, leading to the formation of an anilinium ion and a C₅H₉ radical, or a phenyl radical and the corresponding amine fragment.

Loss of a methyl group from the butenyl side chain.

Rearrangements and subsequent fragmentation of the butenyl group.

IonProposed Structure
[M]+•Molecular Ion of this compound
[M-CH₃]+Loss of a methyl radical
[C₆H₅NH₂]+•Aniline radical cation
[C₅H₉]+3-methylbut-3-en-2-yl cation

Ion Mobility Spectrometry for Gas-Phase Structural Insights

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it can provide an additional dimension of structural information. For this compound, different conformers of the molecule, if they exist in the gas phase, may have different collision cross-sections (CCS). IMS could potentially separate these conformers, providing experimental evidence for the different shapes the molecule can adopt in the absence of a solvent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the C=C stretching of the vinyl group and the aromatic ring stretching vibrations would be expected to be prominent in the Raman spectrum.

By comparing the experimental vibrational spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. Furthermore, shifts in the positions and changes in the intensities of certain bands upon changes in temperature or solvent can provide evidence for different conformational states.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3350-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=C Stretch (vinyl)1640-1680
C=C Stretch (aromatic)1450-1600
C-N Stretch1250-1360
Aromatic C-H Bending690-900

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

No specific experimental data for the UV-Vis absorption maxima (λmax) or fluorescence emission spectra of this compound could be located. Such data would be essential to understand the electronic transitions within the molecule, including the influence of the aniline and the 3-methylbut-3-en-2-yl moieties on its photophysical properties.

X-ray Crystallography and Solid-State Structural Characterization

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is unknown.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, any discussion of the crystal packing and intermolecular forces, such as hydrogen bonding or π-π stacking, would be purely speculative.

Polymorphism and Solid-State Conformational Analysis

The existence of polymorphs (different crystal forms) of this compound has not been reported. A conformational analysis in the solid state is contingent upon the availability of X-ray structural data, which is currently absent from the scientific record.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific research into the electronic structure of N-(3-Methylbut-3-en-2-yl)aniline is currently absent from the scientific record.

Density Functional Theory (DFT) Studies of Ground State Properties

There are no available Density Functional Theory (DFT) studies that have calculated the ground state properties of this compound. Such studies would typically provide valuable data on the molecule's optimized geometry (bond lengths and angles), electronic energy, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity.

Ab Initio Methods for Excited States and Reactivity

Similarly, the application of high-level ab initio methods to investigate the excited states and reactivity of this compound has not been documented. These advanced computational techniques are essential for understanding photochemical behavior and complex reaction mechanisms, yet they have not been applied to this compound.

Molecular Modeling and Conformational Analysis

The conformational landscape of a molecule dictates many of its physical and biological properties. However, the scientific literature lacks any molecular modeling or conformational analysis studies for this compound.

Molecular Mechanics and Dynamics Simulations

No research has been published detailing the use of molecular mechanics or dynamics simulations to explore the conformational space of this compound. These simulations would offer insights into the molecule's flexibility and the preferred spatial arrangement of its atoms.

Potential Energy Surface Mapping

A mapping of the potential energy surface for this compound, which would identify its stable conformers and the energy barriers between them, has not been performed or reported in any scientific studies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data (such as NMR, IR, and UV-Vis spectra) to aid in the identification and characterization of compounds. Regrettably, there are no published studies that present predicted spectroscopic parameters for this compound or compare such theoretical data with experimental findings.

Reaction Mechanism Studies through Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

The thermal rearrangement of this compound, a substituted N-prenylaniline, is a classic example of a 3-aza-Cope rearrangement, which is a type of nih.govnih.gov-sigmatropic shift. wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of such reaction mechanisms. These studies typically focus on locating the transition state (TS) and then confirming the reaction pathway by performing an Intrinsic Reaction Coordinate (IRC) analysis.

For instance, DFT calculations on related aza-Cope systems, often employing functionals like M06-2X with a basis set such as 6-311+G(d,p), have been used to model the reaction profile. researchgate.net The M06-2X functional is often chosen for its accuracy in describing non-covalent interactions and thermochemistry in main group elements.

An IRC analysis serves to confirm that the located transition state indeed connects the reactant (this compound) and the rearranged product. This analysis maps the minimum energy path downhill from the transition state in both forward and reverse directions, ensuring a smooth transformation between the two minima on the potential energy surface.

The key structural features of the transition state in such rearrangements involve the partial breaking of the C-N bond and the partial formation of a new C-C bond. The geometry of the six-membered ring in the transition state is a critical determinant of the reaction's stereochemical outcome.

Table 1: Representative Theoretical Data for a Generic Aza-Cope Rearrangement Transition State

ParameterDescriptionIllustrative Value
Activation Energy (ΔG‡) The Gibbs free energy difference between the reactant and the transition state.25-35 kcal/mol
C-N Bond Length (TS) The length of the breaking carbon-nitrogen bond in the transition state.~1.8 - 2.0 Å
C-C Bond Length (TS) The length of the forming carbon-carbon bond in the transition state.~2.0 - 2.2 Å
Imaginary Frequency The single imaginary vibrational frequency corresponding to the reaction coordinate at the transition state.-300 to -500 cm⁻¹

Note: The values in this table are illustrative and based on computational studies of similar aza-Cope rearrangements. Specific values for this compound would require dedicated computational analysis.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural properties of a series of compounds and their chemical reactivity. For the aza-Cope rearrangement of aniline (B41778) derivatives, a QSRR study would seek to correlate molecular descriptors with the reaction rate or activation energy.

While specific QSRR studies on the reactivity of a series of this compound derivatives in the aza-Cope rearrangement are not prevalent in the literature, the principles of QSRR can be applied to understand the influence of substituents on the aniline ring.

The electronic nature of substituents on the aromatic ring is expected to play a significant role in modulating the reaction barrier. Electron-donating groups (EDGs) on the aniline ring increase the nucleophilicity of the nitrogen atom, which can influence the stability of the transition state. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen.

A hypothetical QSRR model for this reaction might take the following form:

log(k) = c₀ + c₁σ + c₂E_s + c₃L

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant, representing the electronic effect of the substituent.

E_s is the Taft steric parameter, accounting for the steric bulk of the substituent.

L is a lipophilicity parameter, which can influence reaction rates in certain solvent systems.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of experimental or computational data.

Studies on other types of reactions involving aniline derivatives have successfully employed QSAR (a related concept focusing on biological activity) to correlate molecular descriptors with various endpoints. nih.govnih.gov These studies often utilize a range of descriptors including electronic (e.g., Hammett parameters, calculated atomic charges), steric, and hydrophobic parameters to build their models.

Applications in Advanced Chemical Systems Non Biological

N-(3-Methylbut-3-en-2-yl)aniline as a Ligand in Coordination Chemistry

There are no published reports on the use of this compound as a ligand in coordination chemistry. The potential of its nitrogen atom and the pendant olefinic group to coordinate with metal centers has not been explored.

No metal complexes containing this compound as a ligand have been synthesized or characterized. Consequently, there is no data available on their structural, spectroscopic, or electronic properties.

Given the non-existence of its metal complexes in the scientific literature, the catalytic activity of any such hypothetical complexes remains entirely unexplored.

There is no research on the application of potential chiral complexes of this compound in asymmetric catalysis.

The potential for this compound-metal complexes to catalyze cross-coupling reactions or other chemical transformations has not been investigated.

Catalytic Activity of this compound-Metal Complexes

This compound in Polymer Chemistry and Materials Science

The utility of this compound in the field of polymer chemistry and materials science is also an uncharted area of research.

There are no studies reporting the use of this compound as a monomer in any type of polymerization reaction. The reactivity of its vinyl group and the influence of the aniline (B41778) moiety on potential polymerization processes have not been documented.

Role in Supramolecular Chemistry and Self-Assembly

Design of Molecular Recognition Systems

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules. This compound, with its aromatic ring and potential for hydrogen bonding, is a viable candidate for the design of molecular recognition systems. Aniline and its derivatives are known to act as guest molecules in host-guest complexes, particularly with macrocyclic hosts like cucurbiturils. nih.gov

The formation of stable inclusion complexes between aniline-containing guests and cucurbit[n]uril hosts has been demonstrated. nih.gov The driving forces for this molecular recognition include a combination of electrostatic interactions, hydrogen bonding, ion-dipole interactions, π–π stacking, and van der Waals forces. nih.gov The size and shape complementarity between the host and guest are crucial for selective recognition. nih.gov The N-alkenyl substituent in this compound could influence its binding affinity and selectivity towards different host molecules, potentially allowing for the design of highly specific recognition systems.

Non-Covalent Interactions and Host-Guest Chemistry

Non-covalent interactions are fundamental to the formation of supramolecular assemblies. In the context of this compound, the key non-covalent interactions would involve the aniline moiety. The aromatic ring can participate in π-π stacking interactions, while the N-H group can act as a hydrogen bond donor.

Studies on aniline derivatives in host-guest chemistry with cucurbiturils have shown that the aniline guest is encapsulated within the hydrophobic cavity of the host. nih.gov The stability of these complexes is influenced by the nature of the substituents on the aniline ring. The presence of the 3-methylbut-3-en-2-yl group would likely modulate the hydrophobic and steric interactions within the host's cavity, thereby affecting the thermodynamics of complex formation. The table below summarizes the types of non-covalent interactions that are significant in the host-guest chemistry of aniline derivatives.

Type of Non-Covalent InteractionRole in Host-Guest ComplexationReference
Hydrogen BondingStabilization of the complex through N-H---O interactions nih.gov
π-π StackingInteraction between the aromatic rings of the host and guest nih.gov
Van der Waals ForcesClose packing and favorable interactions within the cavity nih.gov
Hydrophobic EffectEncapsulation of the nonpolar part of the guest in the host's cavity nih.gov
Ion-Dipole InteractionsInteraction between a charged guest and the polar portals of the host nih.gov

This compound as a Probe Molecule in Fundamental Chemical Studies

While specific studies employing this compound as a probe molecule are not widely reported, N- and C-alkenylanilines are recognized as valuable intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.net The reactivity of the alkenyl group and the aniline moiety allows these compounds to be used in mechanistic studies of various chemical transformations. For instance, the oxidation of the double bond or reactions at the nitrogen atom can provide insights into reaction pathways and the influence of substituents on reactivity. researchgate.net The unique electronic and steric properties imparted by the 3-methylbut-3-en-2-yl group could make it a useful probe for exploring the intricacies of certain reaction mechanisms.

Electrochemical Applications and Redox Behavior

The electrochemical behavior of aniline and its derivatives has been extensively studied, particularly in the context of conducting polymers. The redox properties of this compound are expected to be influenced by the N-alkenyl substituent. The electrochemical oxidation of aniline derivatives typically involves the formation of a radical cation, which can then undergo further reactions, including polymerization. mdpi.com

The presence of the 3-methylbut-3-en-2-yl group may affect the oxidation potential of the aniline nitrogen and the stability of the resulting radical cation. The double bond in the substituent could also participate in electrochemical reactions, potentially leading to cross-linking or other modifications of the resulting polymer. The study of the electrochemical behavior of this compound could provide valuable information for the development of new electroactive materials with tailored properties for applications such as sensors and electrochromic devices.

Emerging Research Directions and Future Prospects

Integration of N-(3-Methylbut-3-en-2-yl)aniline in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a cornerstone of modern synthetic chemistry due to their efficiency and high atom economy. researchgate.net this compound, with its primary amine functionality, is an ideal candidate for integration into some of the most powerful MCRs, namely the Ugi and Passerini reactions.

In the Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide converge to form a bis-amide. wikipedia.orgnumberanalytics.com this compound serves as the amine component. The reaction typically begins with the formation of an imine between the aniline (B41778) and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate to yield the final, highly functionalized product. numberanalytics.comorganic-chemistry.org The versatility of the U-4CR allows for the rapid generation of large libraries of diverse, peptide-like molecules, which are valuable in drug discovery and materials science. wikipedia.orgorganic-chemistry.org

The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org While the classic Passerini reaction does not directly use an amine, variations and subsequent transformations of its products can involve aniline derivatives. More importantly, understanding the principles of MCRs like Passerini provides a framework for designing new reaction sequences where this compound could be a key building block in post-reaction modifications or in related MCRs. researchgate.netnih.gov For instance, the Ugi-Smiles reaction, a variation of the Ugi reaction, uses a phenol (B47542) instead of a carboxylic acid. wikipedia.org

The integration of this compound into these reactions allows for the incorporation of its unique prenyl-like side chain, a structural motif found in many natural products, into complex molecular scaffolds. This opens up possibilities for synthesizing novel compounds with potential biological activities. nih.gov

Table 1: Comparison of Ugi and Passerini Multicomponent Reactions

FeatureUgi ReactionPasserini Reaction
Number of ComponentsFour (amine, carbonyl, carboxylic acid, isocyanide)Three (carbonyl, carboxylic acid, isocyanide)
Key Role of AmineEssential reactant, forms an imine intermediateNot a primary reactant in the classic mechanism
Productα-Acylamino amide (bis-amide)α-Acyloxy amide
Key Mechanism StepMumm rearrangement of an adduct formed from a nitrilium ion and a carboxylate. wikipedia.orgnumberanalytics.comGenerally accepted to proceed through a cyclic transition state or an ionic pathway involving a nitrilium ion. wikipedia.orgorganic-chemistry.org
Primary ApplicationSynthesis of peptide-like scaffolds and combinatorial libraries. organic-chemistry.orgCreation of α-hydroxy carboxamide derivatives and functionalized esters. organic-chemistry.org

Development of Novel Synthetic Methodologies for this compound Analogs

The development of novel synthetic methods is crucial for creating analogs of this compound with modified properties. Research in this area focuses on both modifying the aniline core and altering the N-alkyl substituent. A study focused on the synthesis of derivatives of a structurally similar compound, 2-(1-methylbut-2-en-1-yl)aniline, highlights several viable strategies. nih.govresearchgate.net These include:

Double Bond Isomerization: Treatment with a strong base like potassium hydroxide (B78521) can induce migration of the double bond within the alkyl chain, altering the electronic and steric profile of the molecule. nih.gov

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), the double bond in the substituent can be selectively reduced, yielding the saturated alkyl analog. nih.gov This can be useful for structure-activity relationship studies where the presence of the alkene is hypothesized to be important.

Functionalization: The aromatic ring of the aniline can be further functionalized through electrophilic substitution reactions to introduce groups that modulate the compound's properties.

Beyond these classical methods, modern synthetic strategies are being explored to create aniline derivatives more efficiently and sustainably. mdpi.comnih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields. mdpi.com Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative for synthesizing complex molecules. mdpi.comnih.gov These novel methodologies provide powerful tools for accessing a wide range of this compound analogs for various applications. evitachem.commdpi.com

Table 2: Synthetic Methodologies for N-Alkenylaniline Analogs

MethodologyDescriptionPotential Application for Analogs
IsomerizationRearrangement of the double bond within the N-alkyl substituent using a base or catalyst. nih.govCreates constitutional isomers with different steric and electronic properties.
Catalytic HydrogenationReduction of the alkene functionality to an alkane using a metal catalyst (e.g., Pd/C) and hydrogen. nih.govProduces saturated analogs to probe the importance of the double bond.
HydroaminationThe addition of an amine across a double bond, a direct method for forming the N-alkyl bond. evitachem.comEfficient, atom-economical synthesis of the parent compound and its derivatives.
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. mdpi.comAccelerates the synthesis of a wide variety of aniline analogs.

Advanced Characterization Techniques for In Situ Monitoring of this compound Reactions

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced characterization techniques that allow for in situ (in the reaction mixture) monitoring are invaluable. For reactions involving this compound, spectroscopic methods are particularly powerful.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to track the progress of a reaction in real-time. For instance, in a reaction involving the aniline, the characteristic N-H stretching and bending vibrations can be monitored. researchgate.netnih.gov As the reaction proceeds and the aniline is consumed, the intensity of these peaks will decrease, while new peaks corresponding to the product's functional groups (e.g., amide C=O stretch in an Ugi reaction) will appear and grow. researchgate.net This provides kinetic data and confirms the structural transformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential tool. While standard ¹H and ¹³C NMR are used to characterize the final products, advanced NMR techniques are being developed for real-time analysis. Hyperpolarization methods, such as Signal Amplification By Reversible Exchange (SABRE), can enhance the NMR signals of low-sensitivity nuclei like ¹⁵N by several orders of magnitude. nih.gov This allows for the in situ monitoring of reactions involving ¹⁵N-labeled this compound. nih.gov By tracking the chemical shift of the nitrogen atom, researchers can observe the formation of intermediates and products in real-time, providing deep mechanistic insights into complex transformations like imine formation or amidation. nih.gov

Table 3: Advanced Characterization Techniques for Reaction Monitoring

TechniquePrincipleInformation Gained
In Situ FTIR SpectroscopyMonitors changes in vibrational frequencies of functional groups in the reaction mixture over time. researchgate.netnih.govReaction kinetics, detection of reactant consumption and product formation, identification of major functional group transformations.
Hyperpolarized ¹⁵N NMRDramatically increases the signal intensity of the ¹⁵N nucleus, enabling its detection at low concentrations and in real-time. nih.govMechanistic details, observation of short-lived intermediates, kinetic data specific to the nitrogen center of the molecule.
Mass SpectrometryCoupled with reaction systems (e.g., flow chemistry), it can identify the mass-to-charge ratio of components in real-time.Confirmation of product and intermediate masses, tracking reaction progress.

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comresearchgate.net The exploration of this compound in this context is a promising research direction. Key areas of focus include the use of renewable feedstocks, the reduction of waste, and the design of energy-efficient processes. acs.orgresearchgate.net

The prenyl-like substituent on this compound is structurally related to terpenes, a large class of naturally occurring organic compounds. This suggests possibilities for sourcing the building blocks for its synthesis from renewable biological materials, reducing the reliance on traditional petroleum-based feedstocks. acs.org

Furthermore, applying green chemistry principles to reactions involving this aniline can significantly improve their environmental footprint. sphinxsai.com This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. chemijournal.com Multicomponent reactions are often accelerated in water, which offers the added benefit of easy product isolation if the product is insoluble. researchgate.net

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste. Biocatalysis, using enzymes to perform chemical transformations, represents an even greener alternative, often providing high selectivity under mild conditions. mdpi.com

Atom Economy: Designing reactions, such as the aforementioned MCRs, where the maximum number of atoms from the reactants are incorporated into the final product. sphinxsai.com

By focusing on these areas, research into this compound can contribute to the development of more sustainable and environmentally benign chemical manufacturing. researchgate.net

Predictive Modeling and Machine Learning Applications in this compound Research

The intersection of data science and chemistry is revolutionizing how chemical research is conducted. researchgate.net Predictive modeling and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of processes involving this compound. mdpi.com

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new, untested reactions. researchgate.net For example, an ML model could predict the yield of an Ugi reaction involving this compound under various conditions (e.g., different solvents, temperatures, or catalysts) or with different reaction partners. This allows researchers to computationally screen thousands of potential experiments and prioritize the most promising ones for laboratory synthesis, saving time and resources. mdpi.com

Furthermore, ML is being used for de novo molecular design. By learning the relationships between chemical structures and their properties, algorithms can design novel analogs of this compound with specific, desired characteristics. This could involve optimizing for properties relevant to materials science or designing analogs with enhanced reactivity for specific synthetic applications. The fusion of AI with automated synthesis platforms could enable autonomous systems that can design, synthesize, and test new molecules with minimal human intervention. mdpi.com

Table 4: Machine Learning Applications in Chemical Research

Application AreaDescriptionRelevance to this compound
Reaction Outcome PredictionAlgorithms (e.g., neural networks, random forests) are trained on reaction datasets to predict yields, selectivity, and reaction success. researchgate.netmdpi.comOptimizing conditions for multicomponent reactions or the synthesis of new analogs without extensive trial-and-error.
Synthesis PlanningAI tools analyze a target molecule and propose a step-by-step synthetic route to create it.Discovering novel and more efficient pathways to synthesize complex analogs of this compound.
Catalyst DesignPredictive models identify or design new catalysts with enhanced activity or selectivity for a specific transformation.Developing superior catalysts for reactions like hydroamination or hydrogenation involving the aniline.
Property PredictionQuantitative Structure-Activity/Property Relationship (QSAR/QSPR) models predict the physical, chemical, or biological properties of unknown molecules.Screening virtual libraries of this compound analogs for desired properties before synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.